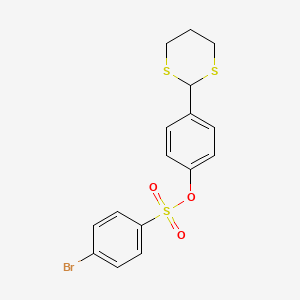
2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an indole group, and a morpholino group . These groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, indole, and morpholino groups would significantly influence the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, indole, and morpholino groups could affect properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis of Dichlorobenzonitriles
Dichlorobenzonitriles (DCBNs) serve as essential organic intermediates in the production of fine chemicals. They find applications in herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials . The ammoxidation of dichlorotoluenes (DCTs) is an industrially significant process for DCBN production. Notably, 2,4-dichlorobenzonitrile can be directly synthesized by ammoxidation of 2,4-dichlorobenzyl chloride, yielding higher yields at lower reaction temperatures compared to ammoxidation of 2,4-dichlorotoluene .
Antibacterial and Antifungal Agents
2,4-Dichlorobenzyl chloride derivatives have been explored for their antibacterial and antifungal properties. These compounds are present in some antiseptic lozenges and exhibit in vitro antiviral action . Further research into their efficacy against specific bacterial strains could provide valuable insights.
Catalytic Gas-Phase Ammoxidation
The synthesis of 2,5-dichlorobenzonitrile via catalytic gas-phase ammoxidation represents an innovative approach. By chloromethylating p-dichlorobenzene first and subsequently ammoxidizing the resulting 2,5-dichlorobenzyl chloride, researchers achieved a total yield of 67% . This method offers a simple and economical route for preparing multi-chlorobenzonitriles.
1,2,4-Triazolium Derivatives
Starting from commercially available 1H-1,2,4-triazole, 2,4-dichlorobenzyl chloride has been used to synthesize novel 1,2,4-triazolium derivatives. These derivatives were evaluated for their antibacterial and antifungal activities . Further investigations could explore their potential in drug development.
作用機序
Target of Action
It’s worth noting that dichlorobenzyl alcohol, a related compound, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a structurally similar compound, is thought to exert its antiseptic effects through denaturation of external proteins and rearrangement of the tertiary structure proteins . Its local anesthetic action is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
Dichlorobenzyl alcohol, a related compound, has been found to deactivate respiratory syncytial virus and sars-cov .
Result of Action
Dichlorobenzyl alcohol, a structurally similar compound, is known to kill bacteria and viruses associated with mouth and throat infections .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-[(2,4-dichlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S/c22-16-6-5-15(18(23)11-16)14-30(27,28)20-12-25(19-4-2-1-3-17(19)20)13-21(26)24-7-9-29-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLZAUZLZJCJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

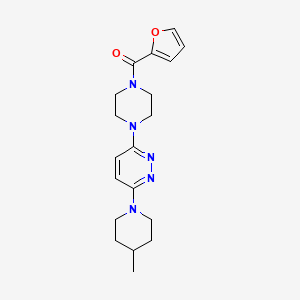
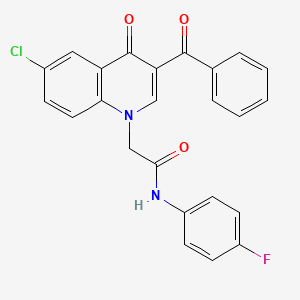
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)
![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)



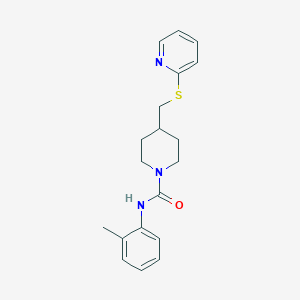
![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)

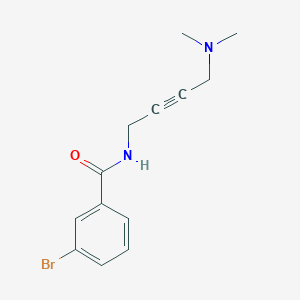
![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
